2-(8-Methoxyquinolin-3-yl)acetonitrile

Description

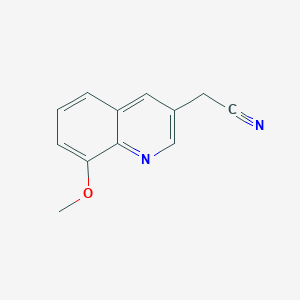

2-(8-Methoxyquinolin-3-yl)acetonitrile is a quinoline-based nitrile derivative characterized by a methoxy substituent at the 8-position of the quinoline ring and an acetonitrile group at the 3-position. Quinoline derivatives are often explored as intermediates in pharmaceutical synthesis due to their aromatic heterocyclic framework, which facilitates interactions with biological targets .

Properties

CAS No. |

1421602-00-7 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(8-methoxyquinolin-3-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5H2,1H3 |

InChI Key |

AGUYSHHDJMLNHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(8-Methoxyquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .

Chemical Reactions Analysis

2-(8-Methoxyquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

2-(8-Methoxyquinolin-3-yl)acetonitrile has applications across various scientific disciplines:

- Chemistry: It serves as an intermediate in synthesizing various quinoline-based compounds, which are important in developing new materials and catalysts.

- Biology: The compound is used in studying biological processes and as a probe in biochemical assays.

- Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

- Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Case Studies

Mechanism of Action

The mechanism of action of 2-(8-Methoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, quinoline derivatives can interact with DNA and RNA, interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(8-Methoxyquinolin-3-yl)acetonitrile with structurally related nitrile derivatives, focusing on synthesis, spectral properties, and biological activities.

Table 1: Comparative Analysis of Nitrile Derivatives

Structural and Functional Comparisons

- Quinoline vs. Quinoxaline Derivatives: Quinoline-based nitriles (e.g., 2-(2-chloro-8-methylquinolin-3-yl)acetonitrile) exhibit planar aromatic systems with electron-withdrawing groups (e.g., Cl, CN) that enhance electrophilic reactivity . In contrast, quinoxaline derivatives (e.g., 2-(3-methylquinoxalin-2-yl)acetonitrile) feature a fused benzene-diazine ring, which may alter electronic properties and binding affinity .

Triazole-Containing Nitriles :

Compounds like 2-(5-methoxyphenyl-triazol-3-ylthio)acetonitrile demonstrate higher synthetic yields (>75%) in aprotic solvents due to reduced alkaline hydrolysis . Their IR spectra show strong nitrile absorption (~2,200 cm⁻¹), consistent with other nitriles .

Spectroscopic and Analytical Data

Biological Activity

2-(8-Methoxyquinolin-3-yl)acetonitrile is a compound featuring a quinoline ring, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O

- Molecular Weight : 198.22 g/mol

The quinoline structure contributes to the compound's interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.5 μg/mL |

| This compound | Escherichia coli | 3.0 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. For example, derivatives similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 10–30 | |

| HeLa (Cervical cancer) | 5–19 | |

| A549 (Lung cancer) | 7–49 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- DNA Interaction : Quinoline derivatives often intercalate DNA, leading to inhibition of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Recent studies have highlighted the therapeutic potential of quinoline derivatives:

- A study evaluated the efficacy of a related quinoline derivative in a mouse model of bacterial infection, showing a significant reduction in bacterial load and improved survival rates compared to controls .

- Another investigation focused on the anticancer effects of various quinoline derivatives in vitro and in vivo, revealing enhanced potency against multiple cancer types with favorable selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.